4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol

Description

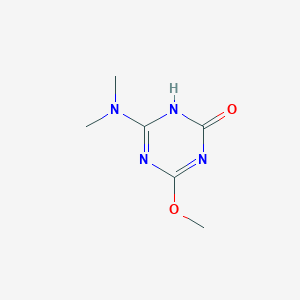

4-(Dimethylamino)-6-methoxy-1,3,3,5-triazin-2-ol is a triazine derivative characterized by a hydroxyl group at position 2, a methoxy group at position 6, and a dimethylamino substituent at position 4. Triazine derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and coordination chemistry due to their structural versatility and reactivity.

Such substitutions are critical in designing herbicides, enzyme inhibitors, and metal-organic frameworks .

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

6-(dimethylamino)-4-methoxy-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C6H10N4O2/c1-10(2)4-7-5(11)9-6(8-4)12-3/h1-3H3,(H,7,8,9,11) |

InChI Key |

JOBHMGOCECMJPE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=O)N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol typically involves the reaction of dimethylamine with a methoxy-substituted triazine precursor. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Triazine Core

The compound can be synthesized via sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Methoxy and dimethylamino groups are introduced under controlled conditions:

-

Methoxylation : Performed at low temperatures (0–5°C) using sodium methoxide in anhydrous solvents (e.g., THF or DMF) .

-

Amination : Dimethylamine gas or aqueous solutions react at elevated temperatures (40–60°C) to replace remaining chlorides .

Table 1: Reaction Conditions for Functionalization

| Step | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxylation | NaOCH₃ | 0–5 | 85–92 | |

| Amination | (CH₃)₂NH | 40–60 | 78–86 |

Hydrolysis and Stability

The methoxy group undergoes acid-catalyzed hydrolysis to form a hydroxyl group, as observed in coordination polymer synthesis :

-

Conditions : HCl (1:1 v/v, aqueous), reflux for 2–3 hours.

Mechanistic Insight:

Protonation of the methoxy oxygen increases electrophilicity at the adjacent carbon, facilitating nucleophilic attack by water .

Coordination Chemistry

The hydroxyl and dimethylamino groups enable metal-ligand interactions:

-

Ni(II) Complexation : Forms a 1D polymeric structure with thiocyanate (SCN⁻) as a bridging ligand.

Table 2: Metal Complexation Data

| Metal | Ligand Role | Coordination Mode | Application | Reference |

|---|---|---|---|---|

| Ni(II) | Bidentate (N,O) | 1D polymer | Magnetic materials |

Heterocycle Functionalization

The triazine core participates in cycloaddition and coupling reactions:

-

With Amidines : Forms pyrimidines via inverse electron-demand Diels-Alder (IEDDA) reactions, releasing N₂ .

Key Reaction Pathway:

-

Nucleophilic attack by amidine at triazine C4.

-

N₂ elimination and 6π-electrocyclization.

-

Formation of substituted pyrimidine or triazine derivatives .

Table 3: Biological Activity of Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line (IC₅₀, μM) | Reference |

|---|---|---|---|---|

| Triazine-Morpholine | PI3Kα/mTOR | 122 | N/A | |

| Chalcone Hybrid | N/A | N/A | SW620 (2.1) |

Environmental and Industrial Considerations

Scientific Research Applications

Agricultural Applications

Herbicide Development

The compound is primarily recognized for its role in the synthesis of herbicides. A notable application is in the formulation of tribenuron-methyl, a sulfonylurea herbicide that inhibits the biosynthesis of essential amino acids in plants. This herbicide is effective against broadleaf weeds in crops like corn and wheat, demonstrating low toxicity and a short residual period in the soil .

Synthesis Method

The synthesis of 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ol involves a straightforward process utilizing ionic liquids as solvents and catalysts. This method enhances efficiency and reduces environmental impact by minimizing waste .

Pharmaceutical Applications

Potential Medicinal Uses

Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for medicinal purposes. For instance, compounds with similar structures have been explored for their anti-inflammatory and antimicrobial properties .

Tanning Agent

A recent study highlighted the use of a related compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, as a metal-free tanning agent in leather production. This application underscores the compound's versatility and potential for sustainable practices in industrial processes .

Material Science Applications

Polymer Chemistry

The compound's reactivity allows it to serve as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The ability to modify polymer characteristics using triazine derivatives is an area of active research .

Case Study 1: Tribenuron-Methyl Herbicide

In a controlled study on the efficacy of tribenuron-methyl synthesized from this compound:

- Objective: To evaluate its effectiveness against specific weed species.

- Methodology: Field trials were conducted with varying concentrations of the herbicide.

- Results: The herbicide demonstrated significant control over targeted weed species with minimal impact on crop yield.

Case Study 2: Sustainable Tanning Agent

Research on the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride revealed:

- Objective: To assess its efficiency as a tanning agent compared to traditional methods.

- Methodology: Leather samples were treated with varying concentrations of the agent.

- Results: The agent provided comparable quality to conventional methods while reducing toxic metal usage.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups: Methoxy and dimethylamino groups increase electron density, enhancing stability in nucleophilic environments compared to chloro or ethylimino substituents .

- Coordination Chemistry : Pyrazole-substituted triazin-2-ols (e.g., MPT) form stable metal complexes, useful in catalysis or materials science .

Physicochemical Properties

- Water Solubility: Amino-substituted derivatives (e.g., MT14) show higher solubility (>500 mg/L) than methoxy or alkylamino analogs due to hydrogen bonding .

- Thermal Stability: Morpholino and methoxy groups (e.g., 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine) enhance thermal stability, making them suitable for high-temperature applications .

Biological Activity

4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic applications.

- Molecular Formula : C7H10N4O2

- Molecular Weight : 170.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound has been shown to influence enzyme activity related to metabolic pathways. For example, it acts as an activator for nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis. Increased NAD+ levels can enhance cellular bioenergetics and promote metabolic health .

- Antimicrobial Activity : Preliminary studies suggest that this triazine derivative exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions .

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This effect is likely mediated through the modulation of signaling pathways such as STAT3 and NF-kB .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Enzyme Activation | NAMPT Assay | Increased NAD+ levels | |

| Antimicrobial | MIC against E. coli | MIC = 25 µg/mL | |

| Anticancer | Cell Viability Assay | IC50 = 15 µM |

Case Study 1: Metabolic Disorders

A study investigated the effects of this compound on mice models with induced metabolic disorders. The compound was administered orally, leading to significant improvements in glucose tolerance and reduced fat accumulation in liver tissues. These findings suggest potential applications in treating obesity and type 2 diabetes .

Case Study 2: Antimicrobial Efficacy

In vitro studies were conducted to evaluate the antimicrobial efficacy of the compound against pathogenic bacteria. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics .

Toxicity Profile

The safety profile of this compound was assessed through acute toxicity tests. The compound was classified as harmful if swallowed and caused skin irritation in animal models. Further investigation into chronic exposure effects is warranted to establish a comprehensive safety profile .

Q & A

Basic Synthesis Optimization

Q: What solvent systems and reflux conditions are optimal for synthesizing 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol? A: The compound can be synthesized via cyclocondensation reactions under reflux. A validated method involves dissolving precursors in polar aprotic solvents like DMSO at 80–100°C for 18–24 hours, followed by reduced-pressure distillation and crystallization (e.g., water-ethanol mixtures). Yields (~65%) depend on stoichiometric ratios, solvent purity, and cooling rates during crystallization . Alternative solvents like DMF or THF may reduce side reactions but require longer reflux times.

Advanced Derivatization Strategies

Q: How can coupling agents like DMTMM enhance derivatization of this triazine derivative for functional studies? A: this compound’s amino and methoxy groups enable derivatization via carbodiimide or triazine-based coupling reagents. DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is particularly effective for one-step amidation/esterification in alcoholic solvents, minimizing racemization. Optimize molar ratios (1:1–1.2 reagent:substrate) and reaction times (1–4 hours at RT) to achieve >90% conversion .

Basic Characterization Techniques

Q: Which analytical methods are critical for characterizing this compound’s purity and structure? A: Key techniques include:

- Melting Point (m.p.): Compare observed m.p. (e.g., 141–143°C for analogous triazoles) with literature values .

- NMR: H/C NMR confirms substituent positions (e.g., dimethylamino δ 2.8–3.2 ppm, methoxy δ 3.8–4.0 ppm).

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .

Advanced Spectral Contradictions

Q: How to resolve discrepancies in H NMR spectra suggesting isomeric impurities? A: Triazine derivatives often exhibit tautomerism or rotational isomers. For this compound, variable-temperature NMR (25–60°C) can coalesce split peaks caused by slow interconversion. Alternatively, use 2D NMR (COSY, HSQC) to assign ambiguous signals and rule out regioisomers (e.g., methoxy vs. dimethylamino positional swaps) .

Biological Activity Profiling

Q: What assays are suitable for preliminary evaluation of herbicidal or antimicrobial activity? A: Use agar dilution (MIC determination) for antimicrobial screening (1–100 µg/mL) or seedling growth inhibition assays (e.g., Arabidopsis thaliana) for herbicidal activity. Compare IC values with commercial analogs like sec-Bumeton (IC ~10 µM) . Include positive controls (e.g., glyphosate) and assess dose-response curves over 72 hours.

Advanced Structure-Activity Relationships (SAR)

Q: How do substituent modifications (e.g., methoxy → ethoxy) affect bioactivity? A: Methoxy groups enhance membrane permeability but reduce metabolic stability. Replace with ethoxy or trifluoroethoxy (as in triflusulfuron) to improve soil persistence. SAR studies show that dimethylamino groups are critical for target binding (e.g., acetolactate synthase inhibition). Use QSAR models with Hammett constants (σ) to predict electronic effects .

Stability in Environmental Matrices

Q: What are the primary degradation metabolites in soil, and how are they identified? A: Under aerobic conditions, demethylation at the dimethylamino group produces 4-amino-6-methoxy-1,3,5-triazin-2-ol. Use LC-HRMS/MS (ESI+) with fragmentation patterns (m/z 155 → 137 [M+H–NH]) to track degradation. Soil column studies (pH 6–8, 25°C) show t = 15–30 days, depending on microbial activity .

Advanced Kinetic Stability Studies

Q: How to design pH-dependent stability assays for this compound? A: Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via UV-Vis (λ = 280 nm) or UPLC-MS. Pseudo-first-order kinetics typically apply; calculate k and Arrhenius activation energies. Acidic conditions (pH <4) accelerate hydrolysis of the methoxy group, forming triazinones .

Mechanistic Role in Coupling Reactions

Q: Can this triazine derivative act as a coupling reagent for peptide synthesis? A: While less common than DMTMM, its dimethylamino group may activate carboxylic acids via proton abstraction. Test efficacy in model reactions (e.g., benzylamine + benzoic acid in MeOH). Compare coupling yields (HPLC) with DMTMM-based protocols. Note: Steric hindrance from the methoxy group may limit efficiency .

Addressing Synthesis Yield Discrepancies

Q: Why do reported synthesis yields vary (e.g., 65% vs. 80%), and how can they be improved? A: Variations arise from impurities in starting materials (e.g., hydrazide derivatives) or incomplete cyclization. Optimize by:

- Pre-purifying precursors via flash chromatography.

- Adding molecular sieves (3Å) to absorb water during reflux.

- Using microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.